REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][OH:14])[N:8]=2)[N:3]=1.[ClH:15].[ClH:16].NC1N(N)C(N)=C(N)C=N1.[S:27](=[O:30])(O)[O-].OCC(CO)=O.[Se](=O)=O>N[C@H](C(O)=O)CS>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][OH:14])[N:8]=2)[N:3]=1.[S:27]([Cl:16])([Cl:15])=[O:30] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Name
|
2,3,4,5-tetraminopyrimidine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1N=CC(=C(N1N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The first step produces
|
Type
|
CUSTOM
|
Details
|
a continuous air bubbling as oxidation agents
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |